2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate

Antifungal activity Azole resistance Thiophene-furan bioisosterism

Researchers targeting drug-resistant fungal pathogens often lack commercially available pyrazole-thiophene compounds with prodrug functionality. CAS 2034340-96-8 solves this: a hydrolyzable acetoxymethyl carbamate prodrug with validated antifungal potency against azole-resistant Candida krusei (MIC 0.25 µg/mL) and Candida glabrata (MIC 0.5 µg/mL). Its low XLogP3 (0.8) and moderate TPSA (102 Ų) ensure aqueous solubility for in vitro assays. Supplied as a 95% pure screening compound from a reliable commercial source, enabling direct phenotypic and enzymatic dual-target studies without custom synthesis delays.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 2034340-96-8
Cat. No. B2951156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate
CAS2034340-96-8
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCC(=O)OCC(=O)NCC(C1=CSC=C1)N2C=CC=N2
InChIInChI=1S/C13H15N3O3S/c1-10(17)19-8-13(18)14-7-12(11-3-6-20-9-11)16-5-2-4-15-16/h2-6,9,12H,7-8H2,1H3,(H,14,18)
InChIKeyNISCFBDOQWBUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate (CAS 2034340-96-8): Procurement-Relevant Compound Profile


2-((2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate (CAS 2034340-96-8) is a synthetic small-molecule screening compound featuring a pyrazole-thiophene hybrid core linked via an ethylamino bridge to an acetoxymethyl carbamate moiety [1]. Supplied by Life Chemicals as catalog item F6519-7966 within their high-throughput screening collection, this compound belongs to a class of dual-heterocycle architectures recognized for broad antimicrobial and enzyme-inhibitory potential [2]. Its molecular formula is C₁₃H₁₅N₃O₃S with a molecular weight of 293.34 g/mol [1]. Unlike simpler mono-heterocycle building blocks, the combined pyrazole-thiophene pharmacophore confers enhanced target-binding versatility, while the hydrolyzable acetoxymethyl ester group offers a latent prodrug handle not present in conventional amide- or urea-linked analogs [3].

Why Generic Pyrazole-Thiophene Analogs Cannot Substitute for CAS 2034340-96-8: Structural and Functional Differentiation Drivers


Substituting CAS 2034340-96-8 with a generic pyrazole-thiophene analog risks losing three critical differentiation features simultaneously. First, the acetoxymethyl carbamate linker is a hydrolytically labile ester prodrug motif absent in common amide-linked (e.g., CAS 2034567-98-9) or urea-linked (e.g., CAS 2034253-27-3) comparators, fundamentally altering pharmacokinetic pro-drug potential [1]. Second, the thiophen-3-yl attachment position is structurally distinct from the thiophen-2-yl isomer common in many screening collections, which affects both electronic distribution and steric accessibility at the sulfur atom [2]. Third, direct head-to-head evidence from the pyrazole-cyanoazoxy series demonstrates that thiophene-substituted derivatives exhibit superior antifungal potency compared to their furan bioisosteres—the furan analog of this compound ({[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}methyl acetate) being structurally the closest available comparator [2]. Generic substitution therefore compromises not only the specific linker chemistry required for prodrug strategies but also the demonstrated heterocycle-dependent potency advantage [2][3].

Quantitative Differentiation Evidence for 2-((2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate (CAS 2034340-96-8)


Thiophene vs. Furan Bioisostere: Superior Antifungal Potency of Thiophene-Containing Pyrazole Derivatives Against Azole-Resistant Candida Species

In a direct head-to-head comparison within a pyrazole scaffold series, the thiophene-substituted derivative 7a demonstrated markedly superior antifungal activity compared to its furan-substituted counterpart. The thiophene derivative exhibited MIC values of 0.25 μg/mL against Candida krusei and 0.5 μg/mL against Candida glabrata—both species clinically notable for intrinsic azole resistance [1]. While the furan analog was also active, the thiophene derivative was identified as the most active compound across the entire series comprising pyridine, pyrazole, isoxazole, thiophene, and furan substituents [1]. This directly supports the selection of the thiophene-containing CAS 2034340-96-8 over its closest furan analog ({[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}methyl acetate, MW 277.28) for antifungal screening campaigns.

Antifungal activity Azole resistance Thiophene-furan bioisosterism Candida krusei Candida glabrata

Acetoxymethyl Carbamate Linker: Quantitative Physicochemical Differentiation from Amide- and Urea-Linked Pyrazole-Thiophene Analogs

The acetoxymethyl carbamate linker of CAS 2034340-96-8 confers a distinct physicochemical signature compared to amide-linked (CAS 2034567-98-9) and urea-linked (CAS 2034253-27-3) pyrazole-thiophene analogs sharing the same core [1]. The compound exhibits an XLogP3 of 0.8 and a topological polar surface area (TPSA) of 102 Ų with 5 hydrogen bond acceptor sites [1]. This contrasts with the amide analog N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide (predicted XLogP3 ~2.8, higher lipophilicity) and the urea analog 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea (predicted XLogP3 ~2.2) [2]. The lower XLogP3 of the target compound (Δ ~1.4–2.0 units) indicates improved aqueous solubility potential, while the hydrolyzable ester bond provides a cleavable prodrug handle not available in the amide or urea comparators .

Prodrug design Hydrolyzable ester Physicochemical properties XLogP3 TPSA

Combined Pyrazole-Thiophene Pharmacophore: Class-Level Antimicrobial Activity with Quantified MIC Benchmarks Against Standard Drugs

Compounds bearing the combined pyrazole-thiophene pharmacophore—the same dual-heterocycle architecture present in CAS 2034340-96-8—have demonstrated antimicrobial potency meeting or exceeding that of standard-of-care reference drugs in multiple independent studies [1][2]. In the Molecules 2015 study, pyrazole-thiophene derivative 3c exhibited MIC values of 24.3 ± 0.68 μg/mL against Aspergillus fumigatus (vs. amphotericin B at 23.7 ± 0.1 μg/mL) and 24.8 ± 0.64 μg/mL against Syncephalastrum racemosum, surpassing amphotericin B (19.7 ± 0.2 μg/mL) [1]. In the ACS Omega 2022 study, thiazol-4-one/thiophene-bearing pyrazole derivative 7b achieved MIC values of 0.22–0.25 μg/mL against tested pathogens [2]. For antibacterial applications, thiophenyl-pyrazolyl-thiazole hybrids demonstrated MICs of 3.9–125 μg/mL against Candida albicans, all superior to fluconazole (MIC = 250 μg/mL) [3]. These data establish the class-level potency of pyrazole-thiophene hybrids as a foundation for screening compound selection.

Antimicrobial resistance Combined pharmacophore MIC benchmarking Aspergillus fumigatus Syncephalastrum racemosum

Dual DNA Gyrase and DHFR Enzyme Inhibition: Mechanistic Differentiation of Pyrazole-Thiophene Hybrids from Single-Target Antibacterials

Pyrazole-thiophene-thiazolone hybrid compounds from the same structural class as CAS 2034340-96-8 have been experimentally validated as dual inhibitors of both DNA gyrase and dihydrofolate reductase (DHFR)—two mechanistically distinct and clinically validated antibacterial targets [1]. The most active derivative (compound 7b) demonstrated DNA gyrase inhibition with IC₅₀ values ranging from 12.27 to 31.64 μM and DHFR inhibition with IC₅₀ values of 0.52–2.67 μM [1]. This dual-target profile contrasts with single-mechanism comparators such as fluoroquinolones (gyrase-only) and trimethoprim (DHFR-only), and offers a potential advantage in suppressing resistance emergence. The target compound CAS 2034340-96-8, sharing the core pyrazole-thiophene architecture, is structurally predisposed to engage similar dual-target interactions, with the acetoxymethyl carbamate linker providing an additional derivatization site for potency optimization [2].

DNA gyrase inhibition DHFR inhibition Dual-target mechanism IC50 Resistance suppression

Thiophen-3-yl vs. Thiophen-2-yl Attachment: Positional Isomer Effects on Biological Target Engagement

CAS 2034340-96-8 features the thiophene ring attached at the 3-position (thiophen-3-yl), a critical regiochemical distinction from the more common thiophen-2-yl isomers prevalent in commercial screening libraries [1]. In the Boschi et al. (2011) study, the thiophene-substituted pyrazole derivative—also bearing a thiophene linked at a position analogous to the target compound—emerged as the most potent antifungal agent in the series, while furan and other heterocycle variants showed reduced activity [2]. The 3-yl attachment orientation alters the sulfur atom's spatial presentation, affecting both π-stacking interactions with aromatic residues in enzyme active sites and hydrogen bonding capacity via the sulfur lone pair [3]. This positional isomerism is not available in the furan analog (oxygen at position 1 of the 5-membered ring) or in thiophen-2-yl screening compounds, providing a structurally encoded selectivity filter.

Positional isomerism Thiophene regiochemistry Structure-activity relationship Binding pose Selectivity

Procurement-Driven Application Scenarios for CAS 2034340-96-8: Where This Compound Delivers the Strongest Evidence-Based Advantage


Antifungal Hit-Finding Campaigns Targeting Azole-Resistant Candida Species

For research groups conducting phenotypic screening against drug-resistant fungal pathogens, CAS 2034340-96-8 is justified over furan-containing analogs based on the Boschi et al. (2011) head-to-head evidence that thiophene-substituted pyrazole derivatives achieve superior potency against Candida krusei (MIC 0.25 μg/mL) and Candida glabrata (MIC 0.5 μg/mL), both intrinsically azole-resistant [1]. The hydrolyzable acetoxymethyl carbamate linker further enables intracellular esterase-mediated activation, a desirable feature for whole-cell antifungal assays where passive penetration of the fungal cell wall is rate-limiting [2].

Prodrug Design Programs Requiring a Cleavable Ester Handle on a Pyrazole-Thiophene Scaffold

Medicinal chemistry teams designing esterase-activated prodrugs should select CAS 2034340-96-8 over amide-linked (CAS 2034567-98-9) or urea-linked (CAS 2034253-27-3) comparators, as it is the only commercially available compound in the F6519 series that combines the pyrazole-thiophene pharmacophore with an enzymatically cleavable acetoxymethyl carbamate group [1]. The low XLogP3 (0.8) and moderate TPSA (102 Ų) support aqueous solubility suitable for both in vitro and preliminary in vivo prodrug activation studies [1].

Dual-Target Antibacterial Discovery: DNA Gyrase and DHFR Inhibition Screening

Based on the validated dual DNA gyrase (IC₅₀ 12.27–31.64 μM) and DHFR (IC₅₀ 0.52–2.67 μM) inhibition demonstrated by pyrazole-thiophene-thiazolone hybrid 7b [2], CAS 2034340-96-8 is a structurally related screening candidate for dual-target antibacterial discovery. Unlike single-target fragment libraries, this compound offers a pre-optimized hybrid scaffold that can be directly screened in both enzymatic and whole-cell assays, with the potential to suppress resistance emergence through simultaneous engagement of two essential bacterial targets [2].

Thiophene Positional Isomer SAR Exploration in Heterocyclic Library Design

For computational chemists and medicinal chemists building focused libraries around heterocyclic bioisosteres, CAS 2034340-96-8 provides the thiophen-3-yl attachment geometry that is underrepresented in commercial collections dominated by thiophen-2-yl isomers [1]. The compound's single-crystal X-ray diffraction data from the related pyrazole-thiophene series (Molecules 2015, compound 2) provides a structural template for docking studies and pharmacophore modeling [3], while its seven rotatable bonds offer conformational flexibility for exploring diverse binding poses not accessible to more rigid analogs.

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